

Application Notes and Protocols for GENZ-882706 Dosage and Administration in Mice

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Compound of Interest

Compound Name: GENZ-882706(Raceme)

Cat. No.: B15576789

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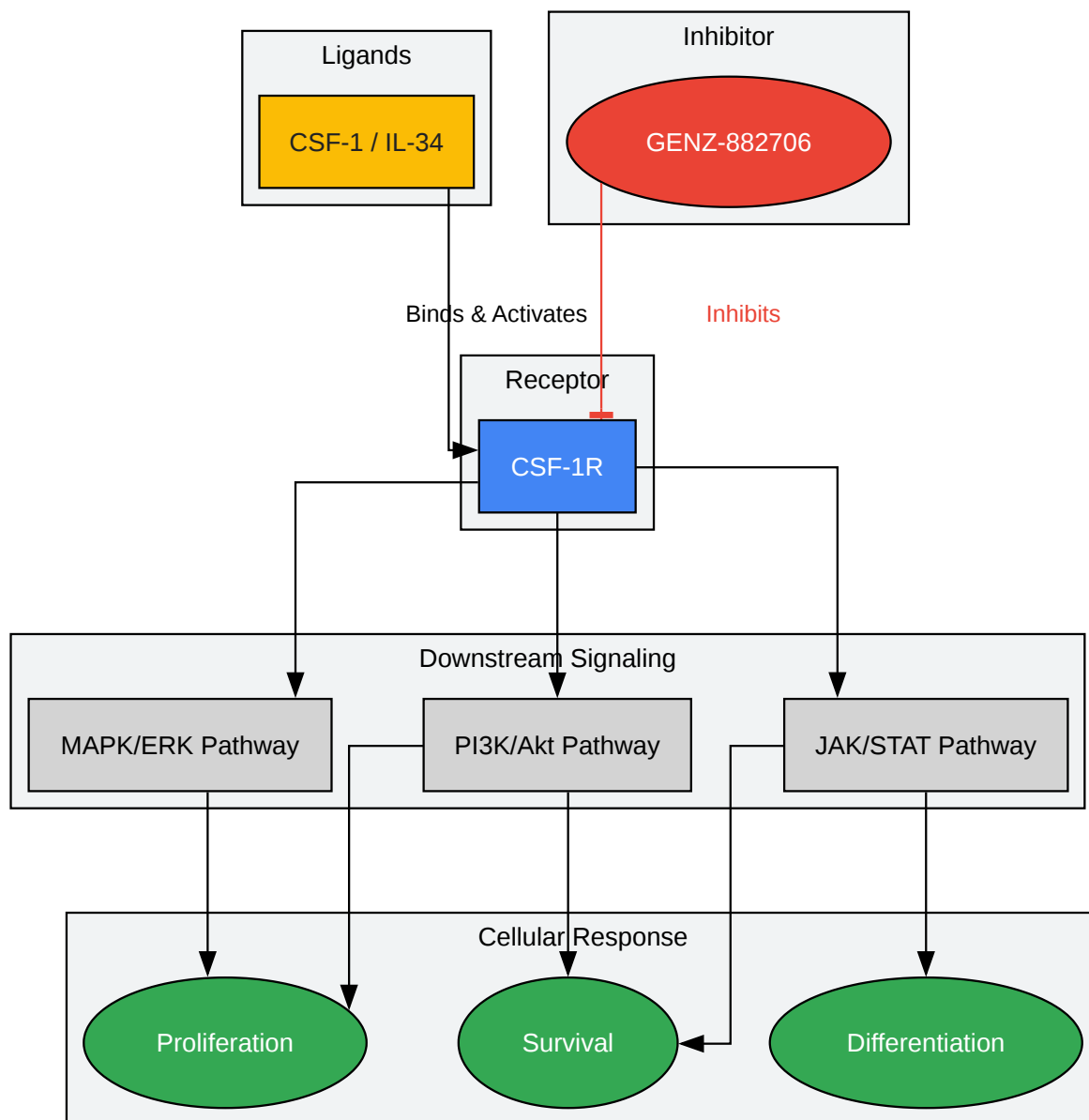
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Introduction

GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical receptor tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages and microglia.[1][2][3] Dysregulation of the CSF-1R signaling pathway is implicated in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention.[1][2] These application notes provide a summary of the available preclinical data on GENZ-882706 and detail protocols for its use in murine models.

Mechanism of Action

GENZ-882706 functions by competitively binding to the ATP-binding pocket of the CSF-1R kinase domain.[1][2] This action prevents the autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[1] The inhibition of CSF-1R signaling leads to a reduction in the survival and proliferation of CSF-1R-dependent cells.[2]



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Caption: CSF-1R signaling pathway and inhibition by GENZ-882706.

Quantitative Data Summary

The following tables summarize the available quantitative data for GENZ-882706 from preclinical studies.

Table 1: In Vitro Potency of GENZ-882706

Parameter	Value	Cell Type	Reference
IC ₅₀	22 nM	Murine bone marrow-derived macrophages	[3][4]

Note: The specific assay conditions for this IC₅₀ determination are not detailed in the available public sources.[1]

Table 2: In Vivo Dosage and Effects of GENZ-882706 in a Murine EAE Model

Dosage	Administration Route	Frequency	Key Findings	Reference
30 mg/kg	Not specified, likely oral	Daily	Significant reduction of microglia and monocytes/macrophages in the brain and spinal cord.	[1]

| 100 mg/kg | Not specified, likely oral | Daily | Significant reduction of microglia and monocytes/macrophages in the brain and spinal cord. [[1] |

Table 3: Cytokine/Chemokine Modulation in the Spinal Cord of EAE Mice Treated with GENZ-882706

Cytokine/Chemokine	Effect	Reference
MCP-1	Significant Decrease	[1][2]
IL-6	Significant Decrease	[1][2]
IL-1 β	Significant Decrease	[1][2]
IP-10	Significant Decrease	[1][2]
TNF- α	Significant Increase	[1][2]

Note: The increase in TNF- α levels is a notable finding that may warrant further investigation.[1]

Experimental Protocols

Detailed methodologies for key experiments involving GENZ-882706 are provided below.

Protocol 1: In Vivo Efficacy in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol outlines a general procedure for inducing EAE in mice and evaluating the therapeutic efficacy of GENZ-882706.[1][2]

1. Animals:

- Female C57BL/6 mice, 8-12 weeks old.[2]
- Alternatively, NOD mice can be used for a secondary progressive EAE model.[1]

2. EAE Induction:

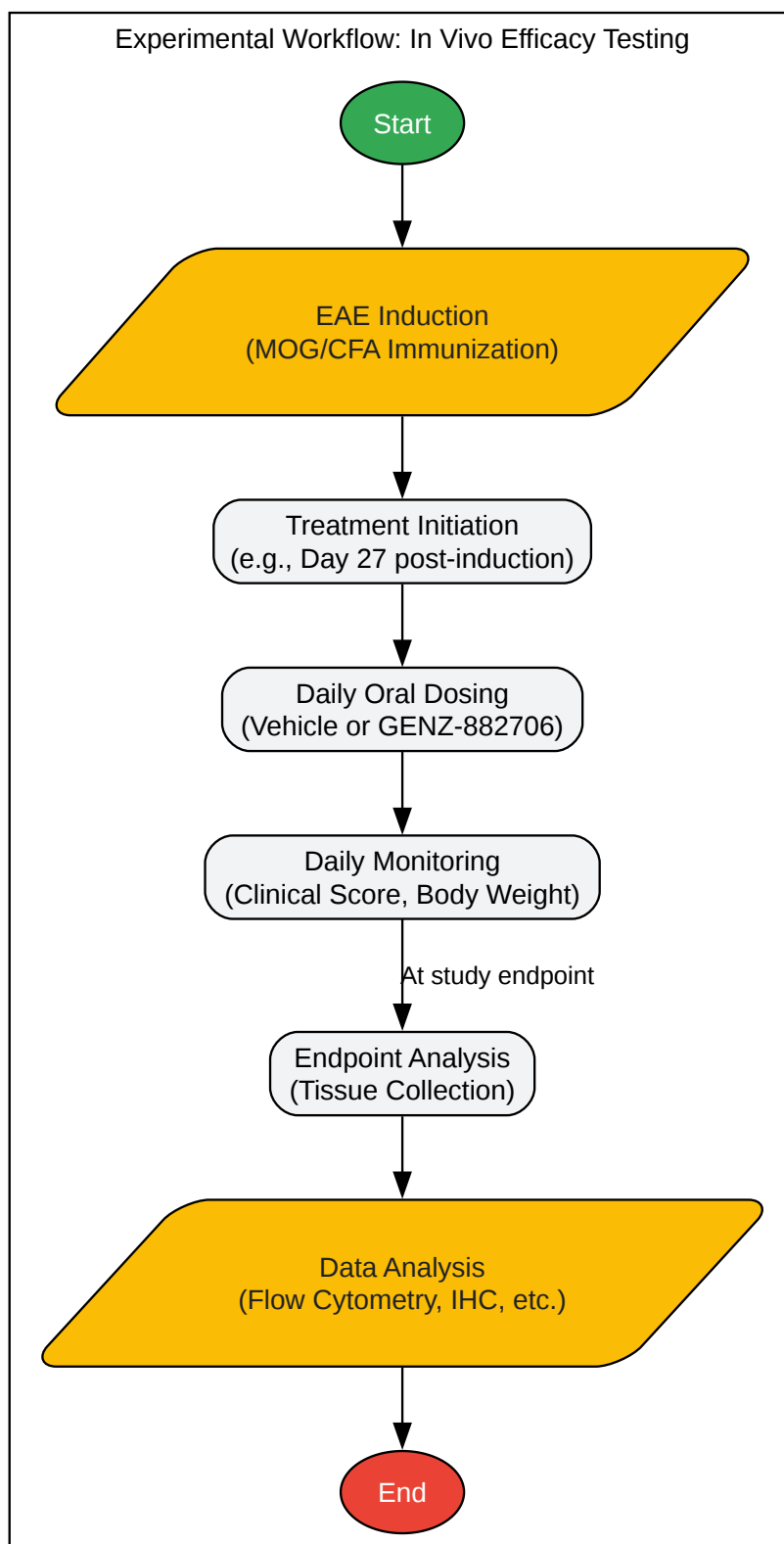
- Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[1][2]
- On day 0, immunize mice subcutaneously with the MOG/CFA emulsion.[1][2]
- Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.[2]

3. GENZ-882706 Preparation and Administration:

- Prepare GENZ-882706 in a suitable vehicle, such as 0.5% methylcellulose.[2]
- Therapeutic treatment is initiated after the onset of the progressive stage of the disease (e.g., Day 27 post-induction).[1]
- Administer GENZ-882706 or vehicle orally, once daily, at the desired dose (e.g., 30 mg/kg or 100 mg/kg).[1][2]

4. Monitoring and Endpoint Analysis:

- Monitor mice daily for clinical signs of disease and record body weight.[1]
- At the study endpoint, collect tissues such as the brain and spinal cord for analysis.[1]
- Analyze tissues for inflammatory mediators and immune cell infiltration via methods like flow cytometry or immunohistochemistry.[1]



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